molecular formula C18H16FNO3S B2734508 (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1798399-45-7

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2734508
CAS No.: 1798399-45-7
M. Wt: 345.39
InChI Key: ZJTJVYYPLOUKIR-IZZDOVSWSA-N
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Description

The compound (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one features a unique hybrid structure combining an azetidine ring, a sulfonyl group, and a chalcone-like enone system. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted at the 3-position with a 4-fluorophenylsulfonyl moiety, while the 1-position of the azetidine is linked to a propenone chain terminated by a phenyl group.

Properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJVYYPLOUKIR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Fluorophenyl Group : The presence of fluorine enhances the lipophilicity and metabolic stability.
  • Sulfonyl Moiety : This functional group is often associated with increased biological activity.

The molecular formula is C16H14FNO4SC_{16}H_{14}FNO_4S with a molecular weight of approximately 335.4 g/mol.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential applications in treating infections.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
  • Interaction with Cellular Pathways : The compound could modulate signaling pathways related to inflammation and cell proliferation.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54918Inhibition of proliferation

These results suggest that the compound has significant potential as an anticancer agent.

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibits antimicrobial activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential for development into an antimicrobial therapeutic agent.

Predictive Models and Computational Studies

Using predictive models such as PASS (Prediction of Activity Spectra for Substances), researchers have estimated the biological activity spectrum of this compound. The predictions highlight its potential as:

  • Anticancer Agent
  • Antimicrobial Agent

Computational docking studies further elucidate its binding affinity to target proteins involved in cancer and microbial resistance pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound’s structural uniqueness lies in the combination of azetidine, sulfonyl, and chalcone motifs. Below is a comparative analysis with key analogues:

Compound Key Structural Features Synthetic Route Reported Activities References
(E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (BUDYOP) Chalcone core with 4-fluorophenyl and phenyl groups; lacks azetidine/sulfonyl Aldol condensation of 4-fluoroacetophenone and benzaldehyde Antimicrobial activity (not quantified)
(E)-1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one Chalcone with 4-fluorophenyl and 2-hydroxyphenyl substituents KOH-mediated condensation in ethanol Structural characterization via NMR and MS; no bioactivity reported
(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)allyl)-4-(4-hydroxyphenyl)azetidin-2-one Azetidin-2-one ring (lactam) with fluorophenyl and hydroxyphenyl groups; lacks sulfonyl Microbial metabolism of parent compound Metabolite identified; biological role unclear
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Piperazine-linked chalcone with furan-carbonyl and fluorophenyl groups Unspecified; commercial synthesis noted Research applications (unspecified)
Target Compound Azetidine-sulfonyl-chalcone hybrid Likely involves sulfonylation of azetidine intermediate followed by aldol condensation Hypothesized enhanced bioactivity due to sulfonyl and azetidine motifs; requires validation

Key Observations:

Chalcone Derivatives: Compounds like BUDYOP and those synthesized by Senbagam et al. share the enone core but lack the azetidine-sulfonyl moiety. These are typically synthesized via aldol condensation and exhibit antimicrobial activity, suggesting the target compound may share similar bioactivity.

Azetidine-Containing Analogues : The metabolite in contains an azetidin-2-one ring but differs in substitution patterns and lacks the sulfonyl group. This highlights the rarity of azetidine-sulfonyl hybrids in literature.

Sulfonyl Group Impact : Sulfonamide-containing compounds in (e.g., 6d–6l) demonstrate the role of sulfonyl groups in improving solubility and binding affinity, which could be extrapolated to the target compound.

Crystallographic and Computational Comparisons:

  • The Cambridge Structural Database (CSD) includes chalcones like BUDXOO and BUDYOP, which exhibit bond lengths (C=O: ~1.22 Å, C=C: ~1.45 Å) and angles consistent with the enone system . The target compound’s crystal structure (unreported in evidence) could be analyzed using tools like SHELXL and Mercury for packing interactions.

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